3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-8-11(9(2)18(3)17-8)7-16-10-4-5-12(14)13(15)6-10/h4-6,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHADZUOKDUTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trimethyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline: The difluoroaniline is then coupled with the pyrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to difluoromethyl groups.
Substitution: The difluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoroaniline moiety is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common scaffold in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These compounds share the N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline scaffold but differ in substituents on the aromatic ring or pyrazole core.
Table 1: Structural and Physicochemical Comparison
Key Observations
Fluorine atoms may engage in halogen bonding with protein targets, a feature absent in the isopropyl-substituted derivative . The isopropyl group in introduces steric bulk and hydrophobicity, which might reduce aqueous solubility but improve passive diffusion across biological membranes.
Biological Activity Trends: While the target compound lacks explicit activity data, structurally related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives exhibit potent anticancer activity (IC₅₀: 0.5–5 µM) against human cancer cell lines . Molecular docking studies suggest that the pyrazole and aniline moieties interact with kinase ATP-binding pockets, with substituents modulating affinity . The difluoro groups in the target compound could similarly enhance target engagement compared to non-fluorinated analogs.
For example, trifluoromethyl-substituted anilines often exhibit distinct packing modes due to fluorine’s van der Waals radius and electronegativity, which may influence solid-state properties and formulation stability.
Biological Activity
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is a novel organic compound with the molecular formula C13H15F2N3. It features a difluoro-substituted aniline structure combined with a pyrazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound primarily involves its antiparasitic effects, particularly against the Leishmania parasite. Research indicates that this compound exhibits potent in vitro activity against promastigote forms of Leishmania by inhibiting the enzyme LmPTR1, which is crucial for the parasite's survival and proliferation.
The compound interacts specifically with the LmPTR1 pocket , leading to inhibition of its enzymatic function. This interaction disrupts biochemical pathways essential for the parasite's survival. The following table summarizes key aspects of its mechanism:
| Target | Mechanism | Effect |
|---|---|---|
| LmPTR1 | Inhibition of enzyme activity | Reduced survival and proliferation of Leishmania parasites |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antipromastigote activity. For instance, it has shown IC50 values indicating effective concentration levels required to inhibit 50% of the target organism's growth.
Comparative Studies
Comparative studies with similar compounds reveal that the presence of both difluoro and pyrazole functionalities enhances the compound's biological profile. For example:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | < 10 | Strong antipromastigote activity |
| N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline | > 50 | Weaker activity |
| 3,4-Dichloro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline | > 30 | Moderate activity |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrazole-containing compounds. It was found that modifications to the pyrazole ring could significantly alter biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced antiparasitic effects compared to those with electron-donating groups .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to inhibit critical enzymes in parasites suggests potential applications in treating diseases such as leishmaniasis. Furthermore, its difluoroaniline moiety enhances metabolic stability and bioavailability .
Future Research Directions
Future research should focus on:
- Exploring additional derivatives to optimize biological activity.
- Conducting in vivo studies to assess therapeutic efficacy.
- Investigating potential side effects and toxicological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline with high purity?
- Methodology : The compound can be synthesized via reductive amination between 3,4-difluoroaniline and 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, as validated by LC-MS and evaporative light-scattering detector (ELSD) .**
Q. How should researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology : Employ a combination of ¹H/¹³C NMR to resolve the fluorinated aromatic protons (δ 6.8–7.2 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm). IR spectroscopy (1600–1650 cm⁻¹ for C=N stretching) and high-resolution mass spectrometry (HRMS) are critical for verifying the molecular ion peak (e.g., [M+H]⁺ at m/z 280.1464 for C₁₃H₁₆F₂N₃). Discrepancies in NMR splitting patterns may arise from fluorine coupling; use deuterated DMSO for enhanced resolution .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% relative humidity (stress conditions). Monitor degradation via HPLC every 30 days. Stability is indicated by <5% impurity formation over six months. Protect from light due to the photosensitivity of fluorinated anilines .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize binding pockets with high affinity scores (ΔG ≤ -8 kcal/mol). Validate predictions via in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
- Enzyme inhibition : Fluorescence-based kinase activity assays.
Structural analogs with pyrazole-aniline scaffolds have shown anticancer activity, suggesting similar mechanisms .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology : Use SHELXL for iterative refinement, incorporating restraints for disordered fluorine atoms. Apply the Hirshfeld surface analysis to validate intermolecular interactions. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections. Cross-validate with powder XRD to confirm phase purity .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what intermediates form?
- Methodology : Monitor reactions via in situ NMR:
- Acidic conditions (HCl/EtOH): Protonation of the aniline nitrogen (δ 5.1 ppm) facilitates electrophilic substitution at the pyrazole ring.
- Basic conditions (K₂CO₃/DMF): Deprotonation enhances nucleophilic aromatic substitution at fluorine sites.
Isolate intermediates using flash chromatography and characterize via X-ray crystallography .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodology : Synthesize analogs with:
- Varied substituents : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects.
- Altered alkyl chains : Modify the pyrazole methyl groups to evaluate steric impacts.
Test derivatives in parallel assays (e.g., enzymatic inhibition, cellular uptake). Use multivariate statistical analysis (PCA or PLS) to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
